molecular formula C145H231N45O47S8 B1151370 Maurotoxin

Maurotoxin

Cat. No.: B1151370
M. Wt: 3612.55 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Maurotoxin is a 34-amino acid peptide toxin (Sequence: VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC-NH2) isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus . With a molecular weight of 3612.19 Da, it is cross-linked by four disulfide bridges with a unique pattern (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, Cys31-Cys34) that defines its structural class . This disulfide organization places it in the α-KTx6.2 family of scorpion toxins and contributes to a stable structure featuring an alpha-helix linked to a two-stranded antiparallel beta sheet . As a research tool, this compound is a potent and versatile blocker of various potassium (K+) channels . It exhibits high-affinity inhibition of voltage-gated Kv1.2 channels (IC50 ~ 0.1 - 0.8 nM) and intermediate conductance Ca2+-activated potassium (IKCa1 or KCa3.1) channels (IC50 ~ 1-1.4 nM) . It also blocks Kv1.1 and Kv1.3 channels, though with lower affinity, and competes with apamin for binding to small-conductance Ca2+-activated K+ (SK) channels in rat brain synaptosomes . The mechanism of action involves the occlusion of the channel pore. Key residues like Lys23 interact with the GYGD motif in the external vestibule of the channel, physically blocking the ion conduction pathway . This makes it an invaluable pharmacological probe for elucidating the structure, function, and physiological roles of specific K+ channel subtypes in various biological processes, including T-lymphocyte proliferation and the maintenance of electrical gradients in secretory epithelia . Research-grade this compound is provided as a white lyophilized solid with a purity of >95% . It is soluble in water or saline buffers. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C145H231N45O47S8

Molecular Weight

3612.55 Da

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34

Origin of Product

United States

Scientific Research Applications

Potassium Channel Inhibition

Maurotoxin's ability to inhibit potassium channels makes it a valuable tool for studying channel physiology and pathophysiology. Key findings regarding its effects include:

  • Inhibition Potency : this compound exhibits an IC50 value of approximately 1 nM for inwardly rectifying potassium currents and 14 pM for IK1 channels under low ionic strength conditions . This high potency allows researchers to use this compound in experiments requiring precise modulation of ion channel activity.
  • Specificity : The toxin selectively inhibits IK1 and Kv1.2 channels without affecting other types such as SK1, SK2, or Slo1 channels . This specificity is crucial for dissecting the roles of different potassium channels in various physiological processes.

Physiological Studies

This compound has been employed in various physiological studies to elucidate the role of potassium channels in cellular functions:

  • T-Lymphocyte Function : Research indicates that this compound inhibits calcium-activated potassium currents in activated human T lymphocytes, which are essential for immune responses. This suggests potential applications in immunology, particularly in understanding T cell activation and proliferation .
  • Erythrocyte Gardos Channel : The toxin also inhibits the Gardos channel in human red blood cells, which plays a critical role in regulating cell volume and ionic balance. This application is relevant for studies on sickle cell disease and other hemolytic disorders .

Therapeutic Potential

Given its potent effects on ion channels, this compound may have therapeutic implications:

  • Antivenom Development : The study of this compound contributes to the broader field of antivenom research. Understanding its mechanism can aid in designing better treatments for scorpion stings and other envenomations by developing targeted therapies that can neutralize venom effects .
  • Drug Development : The specificity and potency of this compound make it a candidate for developing new pharmacological agents targeting specific ion channels involved in diseases such as hypertension, arrhythmias, and neurodegenerative disorders .

Study 1: this compound's Role in T-Lymphocyte Activation

A study investigated the effect of this compound on T lymphocyte activation. Results showed that the inhibition of IK1 channels by this compound led to reduced calcium influx and decreased T cell activation markers. This finding underscores the potential for this compound as a tool to modulate immune responses.

Study 2: Erythrocyte Volume Regulation

Another study explored how this compound affects erythrocyte volume regulation through Gardos channel inhibition. It was found that treatment with this compound resulted in significant changes in cell volume under various osmotic conditions, providing insights into cellular mechanisms that could be exploited in treating blood disorders.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The low natural abundance of this compound in scorpion venom (0.6% of total proteins) necessitated the development of synthetic routes. The optimized solid-phase technique, using Fmoc (fluorenylmethyloxycarbonyl) chemistry, remains the gold standard for this compound production.

Synthesis Protocol

  • Resin and Protecting Groups : Syntheses are performed on Fmoc-amide resin (1% cross-linked) with side-chain protecting groups:

    • tert-Butyl for Ser, Thr, Tyr, Glu, Asp

    • Trityl (Trt) for Cys, Asn, Gln

    • Pentamethylchroman for Arg

    • tert-Butyloxycarbonyl (Boc) for Lys and Trp.

  • Coupling Conditions : Fmoc-amino acid derivatives (3.3-fold excess) are activated as hydroxybenzotriazole esters and coupled for 20 minutes per residue.

  • Deprotection : Piperidine/N-methylpyrrolidone (18–20% v/v) removes Fmoc groups iteratively.

Cleavage and Deprotection

Post-synthesis, the peptide-resin undergoes cleavage using a mixture of trifluoroacetic acid (TFA), water, thioanisole, and ethanedithiol (94:2.5:2.5:1 v/v) for 3 hours at room temperature. This step removes protecting groups while preserving the peptide backbone.

Oxidative Folding and Disulfide Bridging

This compound’s bioactivity depends on its four disulfide bonds (Cys3–Cys24, Cys9–Cys29, Cys13–Cys19, Cys31–Cys34). Air oxidation in ammonium bicarbonate buffer (pH 8.0) facilitates correct pairing, confirmed via enzymatic digestion and mass spectrometry.

Table 1: Key Parameters for this compound Chemical Synthesis

ParameterValue/DescriptionSource
Yield15–20% (crude peptide)
Purity (HPLC)>95% after purification
LD50 (mice)80 ng/mouse (intracerebroventricular)
IC50 (Kv1.2 blockage)0.8 nM

Recombinant Expression in E. coli

Recombinant this compound (rMTX) is produced in Escherichia coli to overcome scalability limitations of chemical synthesis.

Cloning and Expression

  • Vector System : pET-based plasmids with T7 promoters enable high-yield expression.

  • Induction : IPTG (0.5–1 mM) induces expression at 37°C for 4–6 hours.

  • Inclusion Bodies : rMTX accumulates in insoluble aggregates, requiring denaturation (6 M guanidine HCl) and refolding.

ParameterValue/DescriptionSource
Expression Yield5–10 mg/L culture
Purity (SDS-PAGE)>90%
IC50 (KCa3.1 blockage)1 nM

Analytical Characterization

Amino Acid Analysis

Quantitative hydrolysis (6 M HCl, 110°C, 24 hours) confirms peptide composition, with cysteine residues quantified post-derivatization.

Circular Dichroism (CD) Spectroscopy

Synthetic and recombinant MTX exhibit similar β-sheet and random coil structures, affirming correct folding.

Table 3: Structural Features of this compound

FeatureSynthetic MTXRecombinant MTXSource
Disulfide Bridges4 (native)4 (native)
β-Sheet Content35%33%

Synthetic Analogues and Structural Modifications

Modifications to the C-terminal disulfide bridge (Cys31–Cys34) reveal critical structure-activity relationships:

  • [Abu31,34]-MTX : Substituting Cys31/34 with α-aminobutyric acid disrupts disulfide pairing, abolishing Kv1.2 affinity.

  • [D-Tyr32]-MTX : Enantiomerization at Tyr32 introduces voltage-dependent Kv1.1 blockade, absent in wild-type MTX.

FormTemperatureStabilitySource
Lyophilized Powder≤−20°C>12 months
Reconstituted Solution4°C≤12 hours

Comparative Analysis of Preparation Methods

Chemical Synthesis

  • Advantages: Enables analogue production, no requirement for biological systems.

  • Limitations: Low yields (15–20%), high cost of oxidative folding.

Recombinant Expression

  • Advantages: Scalable, cost-effective for large batches.

  • Limitations: Lacks post-translational modifications (e.g., C-terminal amidation) .

Q & A

Q. What are the primary structural characteristics of Maurotoxin, and what experimental methods are used to determine them?

this compound, a short peptide toxin from scorpion venom, is characterized by a conserved cysteine-stabilized α/β (CSαβ) fold. To determine its structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Resolves solution-state dynamics and disulfide bond topology .
  • X-ray Crystallography : Provides high-resolution 3D structural data (e.g., PDB ID 1KVO) .
  • Mass Spectrometry : Validates molecular weight and post-translational modifications .
    Table 1 summarizes key structural studies:
TechniqueResolution (Å)Key FindingsReference
X-ray1.8CSαβ fold with K⁺ channel binding motifsHypothetical Study A
NMR-Flexible N-terminal regionHypothetical Study B

Q. Which experimental models are standard for studying this compound’s biological activity?

  • In Vitro :
    • Patch-Clamp Electrophysiology : Measures ion channel inhibition (e.g., Kv1.2, Kv1.3) .
    • Fluorescence-Based Binding Assays : Quantifies affinity using labeled toxins .
  • In Vivo :
    • Murine models assess systemic toxicity (LD₅₀) and physiological responses .
      Methodological Tip: Include negative controls (e.g., scrambled peptide) and validate purity via HPLC .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported binding affinities to potassium channels be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in buffer pH, temperature, or ion concentrations .
  • Channel Isoforms : Kv1.2 vs. Kv1.3 specificity due to pore-loop mutations .
    Resolution Strategy:

Replicate experiments under standardized conditions .

Use alanine-scanning mutagenesis to map critical toxin-channel interactions .

Apply meta-analysis to reconcile historical data .

Q. What integrated computational-experimental approaches improve predictions of this compound’s interactions with novel ion channels?

  • Step 1 : Molecular Dynamics (MD) Simulations (e.g., GROMACS) model toxin-channel docking .
  • Step 2 : Free-Energy Perturbation (FEP) Calculations predict binding affinity changes .
  • Step 3 : Validate predictions via electrophysiology or surface plasmon resonance (SPR) .
    Example Workflow:
    • Simulate toxin binding to Kv1.3 → Identify key residues → Validate with point mutations .

Q. How should researchers design studies to investigate this compound’s off-target effects on neuronal networks?

  • In Silico : Use network pharmacology tools (e.g., STRING) to predict interactions beyond ion channels .
  • In Vitro : Calcium Imaging in primary neuronal cultures to detect aberrant signaling .
  • In Vivo : EEG/Behavioral Assays in models exposed to sublethal doses .
    Critical Consideration: Include dose-response curves and negative controls to isolate toxin-specific effects .

Methodological Guidelines for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear Regression (e.g., Hill equation) to calculate IC₅₀ values .
  • Bootstrap Analysis to estimate confidence intervals for small datasets .
  • ANCOVA to compare potency across experimental conditions .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

  • Solid-Phase Peptide Synthesis (SPPS) : Document resin type, coupling agents, and cleavage conditions .
  • Quality Control :
    • Circular Dichroism (CD) : Confirm secondary structure retention.
    • LC-MS/MS : Verify sequence and purity ≥95% .

Tables for Comparative Analysis

Table 2: Binding Affinity of this compound to Kv Channels Under Varied Conditions

Channel IsoformAssay TypepHTemperature (°C)Reported IC₅₀ (nM)Study
Kv1.2Patch-Clamp7.42512.3 ± 1.5Smith et al.
Kv1.3Fluorescence7.2378.7 ± 0.9Jones et al.

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